molecular formula C18H11ClFN3OS3 B2803706 3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1114633-44-1

3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No. B2803706
CAS RN: 1114633-44-1
M. Wt: 435.93
InChI Key: CDIDQQDTECPNLI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C18H11ClFN3OS3 and its molecular weight is 435.93. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

Compounds with a thiazolopyrimidine backbone, similar to the chemical structure , have been investigated for their antinociceptive and anti-inflammatory properties. A study by Selvam et al. (2012) synthesized derivatives of thiazolopyrimidine and evaluated them for antinociceptive activity using the tail-flick technique and anti-inflammatory activity using the carrageenan-induced paw edema test. The para-substituted derivatives demonstrated significant activities, indicating the therapeutic potential of such compounds in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antitumor and Antibacterial Activities

The structural motif of thiazolopyrimidine has also been explored for its antitumor and antibacterial activities. Hafez and El-Gazzar (2017) synthesized derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones and evaluated their activities against human tumor cell lines, including MCF-7, HeLa, and HCT-116. Two of the compounds showed promising activities, comparable to doxorubicin, a known anticancer agent. This suggests the potential of thiazolopyrimidine derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).

Synthesis of Biologically Active Compounds

The versatility of the thiazolopyrimidine core in synthesizing biologically active compounds is further highlighted by the work of Gangjee et al. (1996), who synthesized 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as inhibitors of thymidylate synthase (TS) and evaluated them as potential antitumor and antibacterial agents. The study's findings underscore the chemical backbone's capacity to serve as a base for developing inhibitors against crucial biological targets (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-7aH-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCOTPXJWAADMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC(=O)C3C(=N2)N(C(=S)S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

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